Decyl 2-ethylhexyl phthalate
Description
Phthalates like DEHP are widely studied for their environmental persistence, health risks, and industrial applications .
Properties
CAS No. |
85391-46-4 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-O-decyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-4-7-9-10-11-12-13-16-20-29-25(27)23-18-14-15-19-24(23)26(28)30-21-22(6-3)17-8-5-2/h14-15,18-19,22H,4-13,16-17,20-21H2,1-3H3 |
InChI Key |
GMMDKTJONHGTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Esterification Process
Reactants : The primary reactants are 2-ethylhexanol and phthalic anhydride.
Catalysts : Common catalysts include:
- Sulfuric acid
- Para-toluenesulfonic acid
- Titanium-based catalysts
-
- Temperature: Typically between 180°C to 270°C
- Pressure: Maintained at approximately 1 to 4 bar
The reaction proceeds with the removal of water, which is a byproduct of the esterification process. This can be achieved through azeotropic distillation or by using an inert gas to facilitate the removal of water vapor from the reaction mixture.
Reaction Mechanism
The esterification reaction can be summarized as follows:
$$
\text{Phthalic Anhydride} + \text{2-Ethylhexanol} \xrightarrow{\text{Acid Catalyst}} \text{Decyl 2-Ethylhexyl Phthalate} + \text{Water}
$$
This reaction mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon of the anhydride, leading to the formation of the ester bond and the release of water.
After synthesis, the product often contains unreacted starting materials and byproducts. Common purification techniques include:
Vacuum Distillation : Effective for separating volatile impurities from the desired product.
Activated Charcoal Filtration : Used to remove color and odor impurities, enhancing product quality.
Table 1: Summary of Preparation Methods for this compound
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Esterification | Reaction of phthalic anhydride with 2-ethylhexanol | High yield, established process | Requires careful control of conditions |
| Azeotropic Distillation | Removal of water during reaction | Increases purity | Equipment complexity |
| Vacuum Distillation | Separation of product from unreacted materials | High purity | Energy-intensive |
| Activated Charcoal | Filtration to remove impurities | Improves quality | May require multiple passes |
Recent studies have shown that optimizing reaction conditions can significantly impact yield and purity. For instance, maintaining a high mole ratio of alcohol to acid (around 2:1 to 2.5:1) during synthesis has been linked to improved conversion rates and reduced formation of byproducts. Additionally, utilizing titanium catalysts has been found to enhance reaction rates while minimizing foaming issues commonly associated with traditional acid catalysts.
The preparation methods for this compound involve a well-established esterification process that can be optimized through careful control of reaction conditions and purification techniques. Understanding these methods is crucial for manufacturers aiming to produce high-quality plasticizers efficiently. Continued research into alternative catalysts and reaction conditions may further improve production efficacy and environmental sustainability in the future.
Chemical Reactions Analysis
Structural and Chemical Context
Decyl 2-ethylhexyl phthalate is a phthalate ester composed of a phthalic acid backbone esterified with 2-ethylhexanol and decyl alcohol . Its molecular formula (C₂₆H₄₂O₄) and molecular weight (418.6 g/mol) are noted . In contrast, DEHP (C₂₄H₃₈O₄) has a slightly smaller molecular structure .
General Reactivity of Phthalate Esters
Phthalate esters typically undergo:
-
Hydrolysis : Under acidic or basic conditions, phthalate esters hydrolyze to form phthalic acid and the corresponding alcohol .
Example: DEHP reacts with strong acids (e.g., perchlorates, peroxides) to liberate heat and alcohols . -
Oxidation : In the presence of oxidizing agents (e.g., nitrates), phthalates may undergo exothermic reactions .
-
Thermal Degradation : At high temperatures, phthalates can decompose into smaller fragments, including phthalic anhydride .
Inferred Reactions for this compound
While direct data on this compound is limited, its reactions are likely analogous to other phthalate esters:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H⁺ (e.g., HCl) | Phthalic acid + 2-ethylhexanol + decanol |
| Basic Hydrolysis | OH⁻ (e.g., NaOH) | Phthalate salt + 2-ethylhexanol + decanol |
| Oxidation | Strong oxidizers (e.g., HNO₃) | Phthalic acid + oxidized alcohols |
| Thermal Decomposition | High temperatures (>200°C) | Phthalic anhydride + alcohols |
Key Differences from DEHP
This compound differs from DEHP in its ester groups:
-
DEHP : Di(2-ethylhexyl) phthalate (two 2-ethylhexyl esters) .
-
This compound : One 2-ethylhexyl and one decyl ester group .
This structural difference may influence:
-
Hydrolysis kinetics : Decyl groups are longer and less polar, potentially altering reaction rates.
-
Thermal stability : Longer alkyl chains (decyl) may increase stability compared to DEHP.
Toxicological and Environmental Considerations
While this compound’s specific reactivity data is absent, DEHP’s behavior provides context:
-
Environmental persistence : Phthalates like DEHP are resistant to biodegradation under standard conditions .
-
Bioaccumulation : Lipophilicity may lead to bioaccumulation in aquatic systems, though this compound’s long-chain decyl group might reduce this compared to DEHP .
Research Gaps and Recommendations
The provided sources lack direct studies on this compound’s chemical reactions. Future research should:
-
Investigate hydrolysis kinetics under varying pH and temperature.
-
Assess reactivity with common industrial oxidizers (e.g., hydrogen peroxide).
-
Compare degradation pathways with DEHP to identify structural influences.
Data Table: Comparison of Phthalate Esters
| Parameter | This compound | DEHP |
|---|---|---|
| Molecular Formula | C₂₆H₄₂O₄ | C₂₄H₃₈O₄ |
| Molecular Weight | 418.6 g/mol | 390.56 g/mol |
| Ester Groups | 1 decyl, 1 2-ethylhexyl | 2 2-ethylhexyl |
| Hydrolysis Products | Phthalic acid, decanol, 2-ethylhexanol | Phthalic acid, 2-ethylhexanol |
| Environmental Stability | Likely higher due to longer chains | Lower stability (leachable) |
Scientific Research Applications
Plasticizer in Medical Devices
Decyl 2-ethylhexyl phthalate is extensively utilized as a plasticizer in medical devices. Its properties allow for the production of flexible PVC materials used in various applications:
- Intravenous Bags : Used for storing and administering fluids.
- Tubing : Essential for blood transfusions and other medical procedures.
- Catheters : Employed in various surgical and diagnostic procedures.
The use of this compound in medical devices raises concerns regarding leaching into bodily fluids, necessitating ongoing research into its safety and efficacy .
Consumer Products
This phthalate is found in numerous consumer products due to its ability to improve material flexibility:
- Toys : Enhances pliability and safety standards.
- Upholstery : Used in furniture to provide comfort and durability.
- Flooring Materials : Contributes to the resilience of vinyl flooring.
The prevalence of this compound in these products has prompted studies on its environmental impact and potential health risks associated with prolonged exposure .
Environmental Applications
Recent studies have explored the environmental implications of this compound:
- Biodegradation Studies : Research indicates that certain microorganisms can degrade this compound, suggesting potential bioremediation applications .
- Toxicological Assessments : Investigations into the endocrine-disrupting effects of phthalates have highlighted concerns about their persistence in ecosystems and bioaccumulation in wildlife .
Data Tables
| Application Area | Specific Uses | Key Concerns |
|---|---|---|
| Medical Devices | IV bags, tubing, catheters | Leaching into fluids |
| Consumer Products | Toys, upholstery, flooring | Safety standards and health risks |
| Environmental Research | Biodegradation studies | Ecotoxicology and persistence |
Medical Device Leaching Study
A study conducted by Jaeger and Rubin (1970) highlighted the presence of this compound in human blood stored in PVC bags. This finding raised significant concerns regarding the safety of medical devices containing this compound, prompting further investigations into alternative materials that mitigate leaching risks .
Environmental Impact Assessment
Research published in Environmental Science & Technology examined the biodegradation pathways of this compound by specific bacterial strains. The study demonstrated that certain bacteria could effectively degrade this compound, offering insights into potential bioremediation strategies for contaminated sites .
Mechanism of Action
Decyl 2-ethylhexyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, reducing intermolecular forces and increasing flexibility. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This interaction can occur through binding to hormone receptors or altering hormone synthesis and metabolism.
Comparison with Similar Compounds
Structural and Analytical Properties
Phthalates are differentiated by their alkyl side chains, which affect their physicochemical behavior. Key comparisons include:
- GC-MS Performance: n-Hexyl decyl phthalate exhibits retention times comparable to di-n-octyl phthalate but with slight variations depending on the stationary phase, suggesting similar volatility and polarity profiles .
Environmental Persistence and Loadings
- DEHP : Dominates environmental loads, with annual central loading estimates in aquatic systems (e.g., Portland Harbor) highlighting its ubiquity . Sediment and particulate water concentrations are significantly higher than other phthalates .
- n-Hexyl decyl phthalate: Limited environmental data, but its technical-grade use suggests niche industrial applications with lower emission volumes compared to DEHP .
Health and Toxicological Profiles
- DEHP: Systematic reviews confirm reproductive toxicity, carcinogenicity, and respiratory effects in both humans and animals . Its estrogenic activity and endocrine disruption are well-documented.
- Di-n-octyl phthalate : Classified as a priority pollutant, with toxicity mechanisms overlapping DEHP but less intensively studied .
- This compound : Likely shares endocrine-disrupting properties due to structural similarity, though specific toxicological data is absent in the evidence.
Critical Analysis of Contradictions and Gaps
- Environmental vs. Health Data : While DEHP’s environmental prevalence is clear , its health risks contrast with antimicrobial benefits observed in derivatives , underscoring context-dependent impacts.
- Analytical Limitations : The absence of DEHP in GC-MS retention time tables complicates direct comparisons, necessitating cross-referencing with environmental studies .
Biological Activity
Decyl 2-ethylhexyl phthalate, commonly known as DEHP, is a widely used plasticizer in various consumer products. Its biological activity has raised significant concerns due to its potential health effects, particularly as an endocrine disruptor. This article reviews the biological activity of DEHP, focusing on its toxicological profiles, mechanisms of action, and implications for human health and the environment.
Overview of DEHP
DEHP is primarily used to enhance the flexibility and durability of plastics, especially polyvinyl chloride (PVC). It is prevalent in medical devices, flooring, and personal care products. Due to its widespread use, DEHP has been detected in various environmental matrices and human biological samples.
Mechanisms of Toxicity
DEHP exerts its biological effects through several mechanisms:
- Endocrine Disruption : DEHP and its metabolites can interfere with hormone signaling pathways, particularly involving testosterone and estrogen. Studies have shown that DEHP exposure can lead to reproductive tract malformations in animal models, including reduced testicular size and altered hormone levels .
- Oxidative Stress : DEHP has been linked to increased oxidative stress, which can damage cellular components. For instance, one study demonstrated that DEHP exposure elevated reactive oxygen species (ROS) levels in nasal mucosa cells, leading to oxidative damage .
- Cellular Proliferation : Research indicates that DEHP can enhance the proliferation of adipocytes (fat cells) and alter glucose metabolism, contributing to metabolic disorders such as obesity and insulin resistance .
Table 1: Summary of Toxicological Effects of DEHP
Case Studies
- Reproductive Health : A study involving pregnant mice exposed to DEHP revealed significant liver injury and altered hepatic function. This was linked to increased lipid peroxidation and ferroptosis, highlighting the compound's potential for causing reproductive harm through maternal exposure .
- Allergic Responses : In a model of allergic rhinitis using BALB/c mice, DEHP exposure was shown to exacerbate symptoms by increasing oxidative stress markers in the nasal mucosa. This suggests a role for DEHP in enhancing allergic responses through inflammatory pathways .
- Metabolic Effects : Research on rats exposed to DEHP demonstrated impaired glucose tolerance and altered serum metabolite profiles, indicating potential links between DEHP exposure and metabolic syndrome .
Environmental Impact
DEHP is ubiquitous in the environment due to its leaching from plastic products. Studies have shown elevated levels of DEHP in air and water near industrial sites and landfills. The persistence of this compound raises concerns about chronic exposure among populations living near these areas .
Q & A
Q. What are best practices for reconciling conflicting data on the carcinogenic potential of this compound?
- Methodological Answer : Conduct a systematic review using the CPSC’s tiered strategy: (1) Screen secondary literature (e.g., IARC monographs), (2) Validate findings with primary studies (e.g., NTP bioassays), and (3) Perform gap analysis to prioritize mechanistic studies (e.g., DNA adduct quantification via ³²P-postlabeling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
